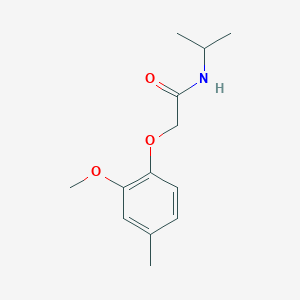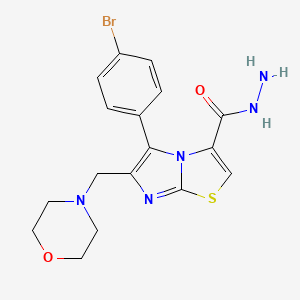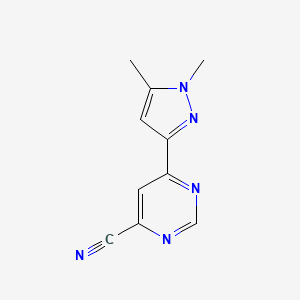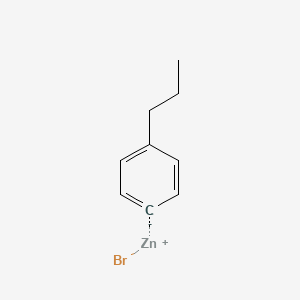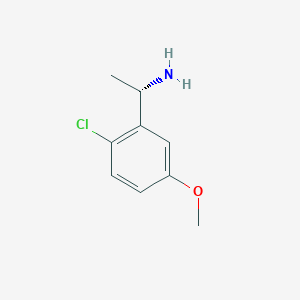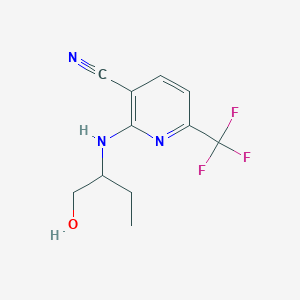
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile is a chemical compound with a complex structure that includes a hydroxybutyl group, an amino group, and a trifluoromethyl group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The hydroxybutyl group is introduced through a reaction with an appropriate butanol derivative, and the trifluoromethyl group is added using a trifluoromethylating agent. The amino group is then introduced through an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butanone, while reduction of the nitro group may produce an amine derivative.
Applications De Recherche Scientifique
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl and amino groups can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide
- 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H12F3N3O |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
2-(1-hydroxybutan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12F3N3O/c1-2-8(6-18)16-10-7(5-15)3-4-9(17-10)11(12,13)14/h3-4,8,18H,2,6H2,1H3,(H,16,17) |
Clé InChI |
XWMYGRKJXBLFHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1=C(C=CC(=N1)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
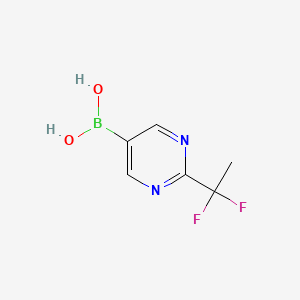
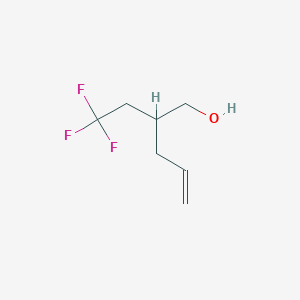
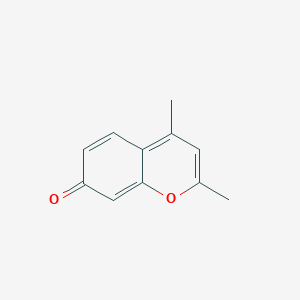

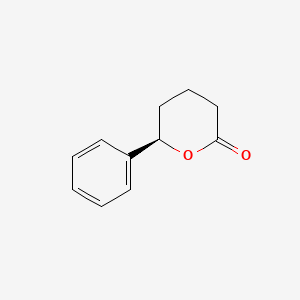
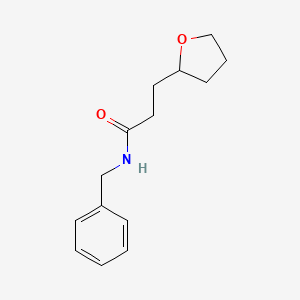
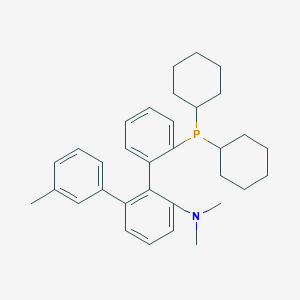
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
